Sweetness Potency: Stevioside E Delivers 150–200× Sucrose Equivalence, Positioned Between Stevioside and Rebaudioside A
Stevioside E (Rebaudioside E) exhibits a relative sweetness of 150–200 times that of sucrose on a weight basis, as disclosed in US Patent US11911497B2 [1]. The same patent notes that Rebaudioside A is approximately 200 times sweeter than sucrose [1]. In contrast, the major glycoside Stevioside is reported to be 250–300 times sweeter than sucrose, a value consistently observed across multiple sources including industry technical literature [2].
| Evidence Dimension | Relative sweetness (weight basis) compared to sucrose |
|---|---|
| Target Compound Data | Stevioside E: 150–200× sucrose |
| Comparator Or Baseline | Rebaudioside A: approx. 200× sucrose; Stevioside: 250–300× sucrose |
| Quantified Difference | Stevioside E is 0–33% less sweet than Stevioside and comparable to or slightly less sweet than Reb A |
| Conditions | Sensory evaluation in food/beverage matrices; concentration-dependent |
Why This Matters
This data confirms Stevioside E provides high-intensity sweetness suitable for low-calorie formulations but with a potency profile distinct from Stevioside, allowing formulators to achieve target sweetness levels without relying on the more bitter stevioside.
- [1] Chen, S. (Phyto Tech Corp.). Rebaudioside E and food products sweetened with rebaudioside E. U.S. Patent No. 11,911,497 B2, filed June 19, 2014, issued Feb. 27, 2024. View Source
- [2] Perfumer & Flavorist. Stevia rebaudiana: A Source of Natural Sweeteners. 2014, 39(1), 37-38. View Source
